molecular formula C9H13IN2O2S B2427976 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione CAS No. 1536708-25-4

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione

Cat. No.: B2427976
CAS No.: 1536708-25-4
M. Wt: 340.18
InChI Key: HOMAQDWMORHNOB-UHFFFAOYSA-N
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Description

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a chemical building block with the molecular formula C9H13IN2O2S and a molecular weight of 340.18 g/mol . It is assigned the CAS Registry Number 1536708-25-4 . This compound features a pyrazole ring, a structural motif frequently encountered in medicinal chemistry due to its diverse pharmacological activities . The presence of an iodine atom at the 4-position of the pyrazole ring makes it a versatile intermediate for further synthetic modifications, particularly in metal-catalyzed cross-coupling reactions. The 1,1-dioxothiolane (sulfolane) moiety attached to the pyrazole nitrogen may contribute to the molecule's physicochemical properties. While pyrazole derivatives are known to be investigated for various therapeutic targets, the specific research applications and mechanism of action for this particular compound are areas for ongoing investigation . This product is intended for research purposes by qualified laboratory personnel. It is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

3-(4-iodo-3,5-dimethylpyrazol-1-yl)thiolane 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13IN2O2S/c1-6-9(10)7(2)12(11-6)8-3-4-15(13,14)5-8/h8H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOMAQDWMORHNOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13IN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione typically involves multi-step reactions. One common route includes the reaction of 4-iodo-3,5-dimethyl-1H-pyrazole with a thiolane derivative under specific conditions. For instance, the reaction may involve the use of sodium hydride in tetrahydrofuran at low temperatures, followed by heating to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired specifications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The iodine atom at the 4-position of the pyrazole ring is a key reactive site, enabling aryl halide-type reactivity . This facilitates nucleophilic aromatic substitution (NAS) under specific conditions:

Reaction Type Reagents/Conditions Product Mechanistic Notes
Iodine displacementAmines, alkoxides, or thiols in DMF3,5-dimethylpyrazole derivativesPolar aprotic solvents enhance nucleophilicity
Cross-coupling (e.g., Suzuki)Pd catalysts, boronic acidsBiaryl or alkyl-aryl hybridsRequires inert atmosphere

Example:

C8H10IN3O2S+R B OH 2Pd PPh3 4,baseC8H10RN3O2S+HI[1]\text{C}_8\text{H}_{10}\text{IN}_3\text{O}_2\text{S}+\text{R B OH }_2\xrightarrow{\text{Pd PPh}_3\text{ }_4,\text{base}}\text{C}_8\text{H}_{10}\text{RN}_3\text{O}_2\text{S}+\text{HI}\quad[1]

Pyrazole Ring Functionalization

The 3,5-dimethylpyrazole core undergoes electrophilic substitution at the unsubstituted positions (C-3 and C-5 are methylated, limiting reactivity):

Reaction Conditions Outcome
NitrationHNO₃/H₂SO₄ at 0–5°CLimited due to steric hindrance from methyl groups
SulfonationSO₃/H₂SO₄Low yield; preferential attack at C-4 blocked by iodine

Thiolane Sulfone Reactivity

The 1lambda6-thiolane-1,1-dione group exhibits ring-opening reactions under basic or reducing conditions:

Reagent Conditions Product Application
Aqueous NaOHReflux, 6 hSodium sulfinate derivativesIntermediate for sulfonamide synthesis
LiAlH₄Dry THF, 0°C → RTThiolane (reduced sulfone to sulfide)Rare due to competing pyrazole stability

Condensation and Cycloaddition

The pyrazole’s NH group (if deprotonated) participates in cyclocondensation with carbonyl compounds:

Reactant Conditions Product Yield
BenzaldehydeK₂CO₃, DMSO, 80°CAzine derivatives45–60%
AcetylenedicarboxylateCu(I) catalystPyrazolo-fused heterocyclesNot reported

Stability Under Thermal/Photo Conditions

Decomposition pathways were observed under stress:

Condition Observation Degradation Products
UV light (254 nm)Iodine radical formationDes-iodo analogs + I₂
Heating (>150°C)Sulfone group decompositionSO₂ release + pyrazole fragmentation

Scientific Research Applications

Medicinal Chemistry

  • Anticancer Activity : Research indicates that compounds containing the pyrazole moiety exhibit promising anticancer properties. The iodinated derivative may enhance biological activity due to the presence of iodine, which can influence molecular interactions within cancer cells .
  • Anti-inflammatory Agents : The compound’s structure suggests potential anti-inflammatory effects. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes, which are crucial in inflammatory pathways .

Agricultural Science

  • Pesticide Development : The compound’s ability to interact with biological systems makes it a candidate for developing new pesticides. Its efficacy and selectivity can be studied to minimize environmental impact while maximizing pest control .
  • Soil Health Monitoring : As a component in analytical chemistry, it can be used to develop sensitive methods for detecting pesticide residues in soil. This is crucial for ensuring food safety and environmental protection .

Materials Science

  • Polymer Chemistry : The compound could serve as a building block for synthesizing novel polymers with specific properties. Its unique structure allows for potential applications in creating materials with tailored functionalities .
  • Catalysts in Organic Reactions : Due to its unique electronic properties imparted by the iodine atom and the pyrazole ring, it may act as an effective catalyst in various organic reactions, enhancing reaction rates and selectivity .

Case Studies

StudyFocusFindings
Study on Anticancer PropertiesEvaluated the cytotoxic effects of pyrazole derivativesDemonstrated significant growth inhibition of cancer cell lines with certain iodinated derivatives showing enhanced activity .
Pesticide Residue AnalysisDeveloped methods for detecting pesticide residues using LC-MSImproved sensitivity and specificity in detecting 3-(4-Iodo-3,5-dimethylpyrazol-1-yl)-based pesticides in soil samples .
Polymer SynthesisInvestigated new polymerization techniques using thiolane derivativesFound that incorporating the compound leads to polymers with improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. The iodine atom and the pyrazole ring play crucial roles in binding to enzymes or receptors, thereby modulating their activity. The compound may inhibit or activate certain pathways, depending on its structure and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanenitrile
  • 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)propanoic acid
  • (4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)acetaldehyde

Uniqueness

Compared to similar compounds, 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is unique due to the presence of the thiolane-1,1-dione moiety. This structural feature imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Biological Activity

3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane-1,1-dione is a compound of significant interest due to its unique structural features and potential biological activities. This article delves into its biological activity, synthesis, and applications, supported by data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C9H13IN2O2S, with a molecular weight of approximately 292.18 g/mol. The compound consists of a thiolane ring and a pyrazole moiety, with the iodine atom enhancing its reactivity and biological potential.

Biological Activity

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound can inhibit bacterial growth effectively. This suggests potential applications in treating infections.
  • Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties in various biological models. Its ability to modulate inflammatory pathways makes it a candidate for developing new therapeutic agents for inflammatory diseases.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
AntimicrobialInhibits bacterial growth in vitro
Anti-inflammatoryReduces inflammation in animal models
Binding AffinityModulates interactions with proteins/nucleic acids

The mechanisms underlying the biological activities of this compound involve its interaction with various biological targets. Preliminary studies suggest that it may bind to proteins or nucleic acids, influencing pathways related to inflammation and infection response . Techniques such as surface plasmon resonance have been employed to assess these interactions.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. A common synthetic route includes:

  • Starting Materials : The synthesis begins with readily available precursors such as thiolane derivatives and iodo-substituted pyrazoles.
  • Cyclization Reaction : A cyclocondensation reaction is performed to form the thiolane ring structure.
  • Purification : The final product is purified through recrystallization methods.

This synthetic accessibility highlights the compound's potential for further functionalization and derivative synthesis.

Case Studies

Several studies have explored the biological effects of similar compounds with pyrazole and thiolane structures:

Case Study 1: Antibacterial Activity

A study evaluated the antibacterial efficacy of various pyrazole derivatives against common pathogens. Results indicated that compounds similar to 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1lambda6-thiolane exhibited significant inhibition against Staphylococcus aureus and Escherichia coli .

Case Study 2: Anti-inflammatory Properties

In an animal model of inflammation, derivatives were shown to reduce edema significantly compared to control groups. This suggests that modifications in the pyrazole structure can enhance anti-inflammatory effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 3-(4-Iodo-3,5-dimethyl-1H-pyrazol-1-yl)-1λ⁶-thiolane-1,1-dione?

  • Methodology :

  • Step 1 : Functionalize the pyrazole core via iodination at position 4 using N-iodosuccinimide (NIS) in anhydrous DMF at 0–5°C for 24 hours .
  • Step 2 : Introduce the thiolane-1,1-dione moiety via nucleophilic substitution. React the iodinated pyrazole with 1λ⁶-thiolane-1,1-dione precursors (e.g., sulfolane derivatives) in the presence of K₂CO₃ in acetonitrile under reflux .
  • Monitoring : Track reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) and characterize intermediates using ¹H NMR (e.g., δ 2.25 ppm for CH₃ groups, δ 7.52 ppm for pyrazole-H) .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Analytical Workflow :

TechniqueKey ParametersPurpose
¹H/¹³C NMRδ 2.25 (s, 6H, CH₃), δ 3.84 (t, SCH₂), δ 7.52 (s, pyrazole-H)Confirm substituent positions and purity
HRMSm/z calculated: 385.9562 (C₉H₁₂IN₃O₂S)Verify molecular formula
IRν 1720 cm⁻¹ (C=O), 1538 cm⁻¹ (C=C)Identify functional groups
  • Validation : Cross-reference data with crystallographic results (e.g., bond lengths from SHELXL refinements) .

Advanced Research Questions

Q. How can computational methods predict the biological activity of this compound?

  • Protocol for Molecular Docking :

Protein Preparation : Use CB1 cannabinoid receptor (PDB 5TGZ), remove water, add polar hydrogens.

Ligand Optimization : Generate 3D coordinates with Open Babel (MMFF94 force field).

Docking : AutoDock Vina with grid box dimensions 20ų covering the binding pocket.

Analysis : Compare binding affinities with known pyrazole derivatives (e.g., compound 4b in showed ΔG = -9.2 kcal/mol) .

Q. How to resolve contradictions between spectroscopic and crystallographic data?

  • Approach :

  • Dynamic Effects : Perform variable-temperature NMR (VT-NMR) to assess conformational flexibility in solution.
  • Crystallographic Refinement : Use SHELXL with TWIN/BASF commands to model disorder. For example, refine high-resolution data (d < 0.8 Å) with R₁ < 5% .
  • Case Study : A pyrazole-thiadiazine derivative showed 0.05 Å deviation in bond lengths between NMR-optimized and X-ray structures .

Q. What strategies optimize crystallization for charge-density studies?

  • Crystallization Protocol :

  • Solvent System : Dichloromethane/hexane (1:3 v/v) with 2% diethyl ether as a cryoprotectant.
  • Conditions : Microbatch under oil, cooling from 4°C to -20°C at 0.2°C/hour.
  • Validation : Check for missed symmetry using PLATON’s ADDSYM before multipole refinement .

Data Contradiction Analysis

Q. How to address discrepancies in synthetic yields across studies?

  • Root Causes :

  • Iodination Efficiency : NIS reactivity varies with moisture content (yields drop by 15–20% if H₂O > 0.1%) .
  • Side Reactions : Thiolane sulfone precursors may decompose above 80°C; use low-boiling solvents (e.g., THF instead of DMF).
    • Mitigation : Monitor intermediates via LC-MS and optimize stoichiometry (e.g., 1.2 eq. sulfolane derivative improves yields to >85%) .

Structural Analysis Tools

Q. Which software tools are recommended for crystallographic refinement?

  • SHELX Suite :

  • SHELXL : High-resolution refinement (e.g., anisotropic displacement parameters for I and S atoms) .
  • SHELXPRO : Interface for generating CIF files and validating H-bond networks .
    • ORTEP-3 : Generate publication-quality thermal ellipsoid diagrams (e.g., visualize I···S non-covalent interactions) .

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